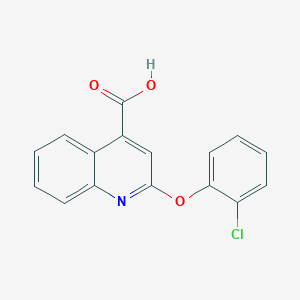

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenoxy)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNBKFOIZFHRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenoxy)quinoline-4-carboxylic Acid

Abstract

This guide provides a comprehensive, research-grade overview of a plausible synthetic route and detailed characterization protocol for the novel compound, 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a substituted phenoxy group at the C2 position of the quinoline core is a strategic modification aimed at exploring new structure-activity relationships (SAR). This document is intended for researchers and scientists in organic synthesis and drug development, offering a robust framework from initial reaction design to final product validation. The methodologies are grounded in established chemical principles, emphasizing safety, reproducibility, and rigorous analytical confirmation.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of the target compound is strategically designed in two primary stages. This approach ensures high purity of the intermediates and maximizes the yield of the final product. The pathway commences with the synthesis of a key precursor, 2-chloroquinoline-4-carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-chlorophenol.

The rationale for this pathway is based on the well-established reactivity of 2-chloroquinolines. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the C2 position, making it highly susceptible to nucleophilic attack by phenoxides. This method is generally high-yielding and allows for modularity, where different substituted phenols can be introduced to create a library of analogues.

Caption: Fig. 1: A proposed two-step synthetic route for 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid.

Part I: Synthesis and Purification

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid (Precursor)

The synthesis of the 2-chloroquinoline precursor is a critical first step. While several methods exist for constructing the quinoline core, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, provides a reliable route to 2-hydroxyquinoline-4-carboxylic acids. This intermediate is then chlorinated.

Reaction Principle:

-

Pfitzinger Reaction: Isatin is hydrolyzed under basic conditions to form an intermediate keto-acid, which then condenses with pyruvic acid to form 2-hydroxyquinoline-4-carboxylic acid.

-

Chlorination: The hydroxyl group at the C2 position is subsequently converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This conversion is crucial as chlorine is an excellent leaving group for the subsequent SNAr reaction.

Experimental Protocol:

-

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq).

-

Heat the mixture to 70°C until the isatin fully dissolves, resulting in a clear, dark red solution.

-

In a separate flask, prepare a solution of pyruvic acid (1.2 eq) in ethanol.

-

Slowly add the pyruvic acid solution to the isatin solution. The reaction is exothermic.

-

Once the addition is complete, heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to pH 2-3 using concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxyquinoline-4-carboxylic acid.

-

-

Synthesis of 2-Chloroquinoline-4-carboxylic acid:

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

-

Place the dried 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in a round-bottom flask.

-

Slowly add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask at 0°C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The solid will gradually dissolve.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice. This is a highly exothermic process.

-

A precipitate will form. Stir the slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic Acid

This final step involves the formation of the ether linkage via a nucleophilic aromatic substitution reaction.

Reaction Principle: The reaction proceeds via a Meisenheimer-like intermediate. A strong base is used to deprotonate the hydroxyl group of 2-chlorophenol, forming a more potent nucleophile (phenoxide). This phenoxide then attacks the electron-deficient C2 position of the 2-chloroquinoline-4-carboxylic acid, displacing the chloride ion.

Experimental Protocol:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

-

Add 2-chlorophenol (1.2 eq) to the solvent.

-

Add a strong base, such as sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil), portion-wise at 0°C. (Caution: NaH is highly flammable and reacts violently with water). Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add the 2-chloroquinoline-4-carboxylic acid precursor (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and quench by slowly adding cold water.

-

Acidify the mixture to pH 3-4 with 1M HCl. This will protonate the carboxylic acid and precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product, 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid.

Part II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to an unambiguous structure elucidation.

Caption: Fig. 2: A logical workflow for the comprehensive characterization of the final product.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A suitable mobile phase (e.g., 7:3 ethyl acetate:hexane with 1% acetic acid) should be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm).

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment. A reverse-phase C18 column is typically employed with a gradient elution method using water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase. The purity is determined by integrating the peak area at a specific wavelength (e.g., 254 nm or 310 nm).

Physical Properties

-

Melting Point: The melting point of a crystalline solid is a key indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities. The measurement should be performed on a calibrated melting point apparatus.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | ∙ Multiplets in the aromatic region (7.0-8.5 ppm) ∙ A downfield singlet for the quinoline H3 proton ∙ A broad singlet for the carboxylic acid proton (>12 ppm) | Confirms the presence of both the quinoline and chlorophenoxy aromatic rings. The specific splitting patterns and chemical shifts allow for the assignment of each proton. |

| ¹³C NMR | ∙ Signal for the carboxylic acid carbonyl (~165-170 ppm) ∙ Signals for C-O and C-Cl carbons ∙ Multiple signals in the aromatic region (110-160 ppm) | Confirms the carbon skeleton of the molecule and the presence of key functional groups. |

| FT-IR | ∙ Broad O-H stretch (~2500-3300 cm⁻¹) ∙ Sharp C=O stretch (~1700-1730 cm⁻¹) ∙ C-O-C (ether) stretch (~1200-1250 cm⁻¹) ∙ C-Cl stretch (~750-780 cm⁻¹) | Provides evidence for the key functional groups: carboxylic acid, aryl ether, and the chloro-substituent. |

| HRMS (ESI) | ∙ [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass of C₁₆H₉Cl₂NO₃ | Confirms the molecular weight and elemental composition of the synthesized compound. The isotopic pattern for two chlorine atoms (M, M+2, M+4) would be a definitive indicator. |

Safety, Storage, and Handling

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All synthetic steps should be performed in a well-ventilated chemical fume hood. Pay special attention when handling corrosive (POCl₃, HCl), flammable (NaH), and toxic reagents.

-

Storage: The final compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

References

-

Pfitzinger Reaction

- Title: The Pfitzinger Reaction

- Source: Chemical Reviews

-

URL: [Link]

-

Synthesis of 2-Chloroquinolines

- Title: A simple and efficient synthesis of 2-chloroquinoline-3-carbaldehydes

- Source: Arkivoc

-

URL: [Link]

-

Nucleophilic Aromatic Substitution (SNAr)

- Title: Nucleophilic Arom

- Source: Organic Chemistry (Textbook by Paula Yurkanis Bruice) - General reference for the mechanism.

-

URL: [Link]

-

Spectroscopic Techniques

- Title: Spectrometric Identific

- Source: Textbook by Silverstein, Webster, and Kiemle - A standard reference for spectroscopic interpret

-

URL: [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] This heterocyclic system is prevalent in molecules targeting conditions ranging from infectious diseases to cancer.[1][2] Derivatives are known to possess antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] The compound of interest, 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid, belongs to this versatile class. Its structure, featuring a substituted phenoxy group at the 2-position, suggests potential for nuanced biological interactions, making a thorough understanding of its physicochemical properties essential for any drug discovery or development program.

This guide provides a comprehensive overview of the key physicochemical attributes of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, we will focus on the foundational principles and robust experimental methodologies required for its characterization. This approach is designed to empower researchers to generate reliable data and to understand the causal relationships between molecular structure and physical properties.

Molecular Identity and Core Properties

The fundamental identity of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is established by its molecular formula and weight. These basic parameters are the foundation for all subsequent analytical and experimental work.

| Property | Value | Source |

| CAS Number | 1096950-94-5 | [Generic Supplier Data] |

| Molecular Formula | C₁₆H₁₀ClNO₃ | [Generic Supplier Data] |

| Molecular Weight | 299.71 g/mol | [Generic Supplier Data] |

| Canonical SMILES | O=C(O)C1=CC(OC2=CC=CC=C2Cl)=NC2=CC=CC=C21 | [Generic Supplier Data] |

| Physical Form | Solid (Predicted) | [General Chemical Knowledge] |

Synthesis Pathway: The Doebner Reaction

A plausible and highly versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[4][5] This three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[6] For the target molecule, the synthesis would logically involve the reaction of 2-aminophenol, 2-chlorobenzaldehyde, and pyruvic acid, followed by a nucleophilic aromatic substitution (SNAr) to attach the quinoline core to the chlorophenyl group, or more directly via a modified Doebner or Pfitzinger reaction.

The Doebner reaction mechanism is thought to begin with the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and an oxidation step to yield the aromatic quinoline ring system.[5]

Caption: General workflow of the Doebner reaction.[5]

An alternative and historically significant route is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a strong base to form the quinoline-4-carboxylic acid.[7][8][9] The choice between these synthetic routes often depends on the availability of starting materials and the desired substitution patterns.

Key Physicochemical Parameters and Their Determination

The behavior of a drug candidate in a biological system is governed by its physicochemical properties. Parameters such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility

Solubility dictates the bioavailability of an orally administered drug and its suitability for formulation. As a carboxylic acid, the solubility of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is expected to be highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard method for determining intrinsic solubility involves measuring the concentration of a saturated solution at equilibrium.

-

Sample Preparation: Add an excess amount of the solid compound to a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2 to pH 10).[10]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid material from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility against the pH of the buffer. The intrinsic solubility (S₀) is the solubility of the un-ionized form of the acid, typically observed at low pH.

Causality: The carboxylic acid group is ionizable. At low pH (pH < pKa), the compound exists primarily in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and, typically, more water-soluble carboxylate salt.[11][12]

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter that influences solubility, lipophilicity, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[13][14]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[13] Ensure the concentration is sufficient for detection (typically >10⁻⁴ M).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.[14]

-

Titration: Titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at the half-equivalence point.[14]

Causality: The pKa value is a measure of the acidity of the carboxylic acid proton. The electron-withdrawing nature of the quinoline ring and the chlorophenoxy group will influence the stability of the conjugate base (carboxylate), thereby affecting the pKa. For comparison, the pKa of many carboxylic acids falls in the range of 3-5.[15]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD)

Lipophilicity, the "oil-loving" nature of a molecule, is crucial for its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like our target molecule, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure logP/logD.[16][17][18]

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) and vice-versa to ensure thermodynamic equilibrium.[16]

-

Partitioning: Dissolve the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP or logD using the formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Alternative Protocol: Reverse-Phase HPLC (RP-HPLC)

For higher throughput, logP can be estimated by correlating a compound's retention time on a reverse-phase HPLC column with those of known standards.[19][20]

-

Calibration: A series of reference compounds with known logP values are injected onto an RP-HPLC column (e.g., C18).

-

Measurement: The retention time of the test compound is measured under the same chromatographic conditions.

-

Correlation: A calibration curve is generated by plotting the known logP values of the standards against their retention times (or log k', the capacity factor). The logP of the test compound is then interpolated from this curve.[21]

Causality: The large aromatic system (quinoline and chlorophenyl rings) contributes significantly to the lipophilicity of the molecule. However, the carboxylic acid group provides a polar, hydrophilic center. At pH values below the pKa, the neutral carboxylic acid is less polar than the carboxylate anion that predominates at pH > pKa. Consequently, the logD value will be highest at low pH and will decrease as the pH increases and the molecule becomes more ionized and water-soluble.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid, the following characteristic absorptions are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[22][23][24]

-

C=O Stretch (Carbonyl): A sharp, strong absorption between 1690-1760 cm⁻¹. Conjugation with the quinoline ring system would likely place this band closer to the lower end of the range, around 1690-1710 cm⁻¹.[25]

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[22]

-

Aromatic C=C and C-H Stretches: Multiple sharp bands characteristic of the quinoline and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.[26]

-

Aromatic Protons: A complex series of multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline and chlorophenyl rings.[27][28]

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the 165-185 ppm range.

-

Aromatic Carbons: Multiple signals in the 110-160 ppm range, corresponding to the carbons of the quinoline and chlorophenyl rings.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (299.71 Da). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

-

Fragmentation: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group (∙COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da) followed by loss of a hydrogen radical.[29] Further fragmentation of the quinoline and chlorophenoxy rings would also be expected.[29][30]

Conclusion and Future Directions

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a member of a pharmacologically significant class of compounds. While specific experimental data for this molecule is not widely available, its physicochemical properties can be reliably determined using the standardized, validated protocols detailed in this guide. A thorough characterization of its solubility, pKa, and lipophilicity is a critical first step in any research program aimed at exploring its potential biological activity. The synthetic routes and analytical methods described herein provide a robust framework for scientists to generate the high-quality data needed to advance this compound from a chemical entity to a potential therapeutic candidate.

References

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from a relevant chemistry resource.[22]

-

BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.[7]

-

SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis.[31]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.[23]

-

Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[29]

-

Wikipedia. (n.d.). Pfitzinger reaction.[8]

-

protocols.io. (2024). LogP / LogD shake-flask method.[16]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.[24]

-

Jadhav, G. R., Shaikh, M., & Gaikwad, N. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.[9]

-

Lamm, A. S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.[32]

-

Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Elsevier.

-

Wikipedia. (n.d.). Doebner reaction.[4]

-

BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.[5]

-

Cambridge MedChem Consulting. (n.d.). LogP/D.[17]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.[25]

-

Socaci, S. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.[33]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[6]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.[34]

-

Journal of Organic & Pharmaceutical Chemistry. (n.d.). Application of pfitzinger reaction in....[35]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.[30]

-

El-Nahass, M. N. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.[18]

-

PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.[19]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.[36]

-

ECETOC. (n.d.). assessment of reverse - phase.[21]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[37]

-

Wang, Y., et al. (2020). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.[1]

-

Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.[38]

-

Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.[20]

-

ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.[39]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[13]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH.[40]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13.[10]

-

BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.[41]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.[11]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[14]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.[42]

-

Cuesta College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[43]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[2]

-

Hagiwara, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.[44]

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.[27]

-

University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[12]

-

Wang, C., et al. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH.[15]

-

Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.[45]

-

ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.[28]

-

ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,....[26]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.[3]

-

ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram.[46]

-

PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[47]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. ecetoc.org [ecetoc.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]

- 29. chempap.org [chempap.org]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. jocpr.com [jocpr.com]

- 36. researchgate.net [researchgate.net]

- 37. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 38. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pdf.benchchem.com [pdf.benchchem.com]

- 42. scribd.com [scribd.com]

- 43. chem.ws [chem.ws]

- 44. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Secure Verification [cherry.chem.bg.ac.rs]

- 46. researchgate.net [researchgate.net]

- 47. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chlorophenoxy)quinoline-4-carboxylic Acid and its Derivatives

Foreword

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its remarkable versatility and profound biological activities. This guide provides a detailed exploration of the mechanistic underpinnings of a specific, yet representative, class of these molecules: 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid and its close analogs. Our objective is to move beyond a mere recitation of facts, offering instead a causal narrative that elucidates why certain experimental paths were taken and how they contribute to our understanding of the molecule's function. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, more integrated perspective on the molecular pharmacology of this important chemical series. We will delve into the primary molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies that form the bedrock of our current knowledge.

The Quinoline-4-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetically derived therapeutic agents.[1][2] The addition of a carboxylic acid group at the 4-position endows the molecule with unique physicochemical properties and serves as a critical anchor for biological interactions. Derivatives of this core structure have been extensively investigated for a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles, a classic tenet of medicinal chemistry.

The introduction of a 2-phenoxy group, and specifically a 2-(2-chlorophenoxy) moiety, represents a key structural modification intended to enhance target affinity and selectivity through additional hydrophobic and electronic interactions. This guide will focus on the most prominently researched mechanisms of action for this class of compounds.

Primary Mechanisms of Action: A Multi-Targeted Profile

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a compelling ability to interact with several key cellular targets, leading to their potent biological effects, particularly in the realm of oncology. The primary mechanisms that have been elucidated include the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4][5] The aberrant activity of HDACs is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5]

The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been ingeniously utilized as a "cap" group in the design of novel HDAC inhibitors.[4][5][6] In this molecular architecture, the quinoline moiety provides a rigid, aromatic structure that can engage in hydrophobic interactions with residues at the entrance of the HDAC active site.[6]

A noteworthy finding is the selective inhibition of HDAC3 by certain derivatives.[4][5][6] For instance, a compound designated as D28, a 2-phenylquinoline-4-carboxylic acid derivative, exhibited significant HDAC3 selectivity over other Class I and IIb HDACs.[4][5][6] This selectivity is therapeutically advantageous as it may lead to a more targeted biological response and a reduction in off-target effects.[6]

The downstream consequences of HDAC inhibition by these agents are profound, leading to:

-

Cell Cycle Arrest: Treatment with these compounds has been shown to induce cell cycle arrest, particularly at the G2/M phase.[4][5][6]

-

Apoptosis Induction: The promotion of programmed cell death is another key outcome of HDAC inhibition by this class of molecules.[4][5][6]

Experimental Workflow: Assessing HDAC Inhibition and Downstream Cellular Effects

Caption: Workflow for evaluating HDAC inhibitors.

Sirtuin 3 (SIRT3) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that are implicated in a variety of cellular processes, including metabolism, stress resistance, and longevity. SIRT3, a mitochondrial sirtuin, has emerged as a particularly interesting target in cancer biology.

In the quest for selective SIRT3 inhibitors, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized.[7] One such compound, designated P6, demonstrated selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM, while showing significantly lower potency against SIRT1 and SIRT2.[7] Molecular docking studies suggest that these compounds bind within the active site of SIRT3, leading to the inhibition of its deacetylase activity.[7] The potent inhibitory activity of these compounds against MLLr leukemic cell lines underscores the therapeutic potential of SIRT3 inhibition in specific cancer contexts.[7]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. The rapidly proliferating nature of cancer cells places a high demand on nucleotide synthesis, making DHODH an attractive target for anticancer drug development.

Recent studies have identified quinoline-4-carboxylic acid-chalcone hybrids as potent inhibitors of human DHODH (hDHODH).[8] Molecular docking analyses revealed that these compounds occupy a narrow tunnel within the N-terminus of hDHODH, which is believed to obstruct the access of ubiquinone, a cofactor essential for the enzyme's redox activity.[8] Several of these hybrid compounds exhibited superior hDHODH inhibitory activity compared to the reference drug leflunomide, with IC50 values in the sub-micromolar range.[8]

Signaling Pathway: Interruption of Pyrimidine Synthesis by DHODH Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. research.jku.at [research.jku.at]

"in vitro biological activity of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid"

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this scaffold have been shown to be potent inhibitors of various enzymes, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and histone deacetylases (HDACs).[3][4][5] The specific compound, 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid, combines this versatile quinoline core with a 2-chlorophenoxy substituent. The presence of the chlorophenoxy group, a moiety found in some herbicides, suggests the potential for unique biological interactions and warrants a thorough investigation of its in vitro activity.[6] This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound, detailing the rationale behind experimental choices and providing step-by-step protocols for key in vitro assays.

Predicted Biological Activities and Rationale for Investigation

Based on the activities of structurally related quinoline-4-carboxylic acid derivatives, the primary areas for investigating the in vitro biological activity of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid should focus on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity

The quinoline core is present in many anticancer agents, and its derivatives have been shown to exert cytotoxic effects through various mechanisms.[1] The introduction of a phenoxy group at the 2-position, as seen in the subject molecule, has been explored in the development of potent antitumor agents, including c-Met kinase inhibitors.[7] Furthermore, the 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel backbone for HDAC inhibitors.[5][8] Therefore, it is logical to hypothesize that 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid may exhibit antiproliferative activity.

A primary mechanism to investigate is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion and a halt in the S-phase of the cell cycle, which is particularly detrimental to rapidly proliferating cancer cells.[3] Several 4-quinoline carboxylic acids have been identified as potent DHODH inhibitors.[3][4]

Key Investigations:

-

Cell viability assays to determine cytotoxic and cytostatic effects on a panel of cancer cell lines.

-

Enzyme inhibition assays to directly measure the inhibitory effect on DHODH.

-

Cell cycle analysis to determine if the compound induces cell cycle arrest.

-

Apoptosis assays to investigate the induction of programmed cell death.

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, such as RAW 264.7.[1] In this model, the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) is measured.

Key Investigations:

-

Measurement of nitric oxide production in LPS-stimulated macrophages.

-

Quantification of pro-inflammatory cytokine levels using ELISA.

-

Assessment of cytotoxicity in macrophages to ensure that anti-inflammatory effects are not due to cell death.

Antimicrobial Activity

The quinoline scaffold is famously the basis for many antimicrobial drugs.[2][9] Derivatives of quinoline-4-carboxylic acid have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The mechanism of action can vary, but for some quinolone antibiotics, it involves the inhibition of bacterial DNA gyrase.[11]

Key Investigations:

-

Determination of the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Time-kill assays to assess whether the compound is bactericidal or bacteriostatic.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments proposed above.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.

-

Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram 1: General Workflow for In Vitro Anticancer Screening

Caption: Workflow for anticancer evaluation of the target compound.

Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol directly measures the enzymatic activity of DHODH in the presence of the test compound.

Rationale: This assay follows the reduction of a substrate by DHODH, which can be monitored spectrophotometrically. A decrease in the rate of the reaction in the presence of the test compound indicates inhibition.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Substrates: Dihydroorotate and Coenzyme Q (or a suitable analog like DCIP).

-

Enzyme: Recombinant human DHODH.

-

-

Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:

-

Assay buffer.

-

Test compound at various concentrations.

-

DHODH enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiation: Initiate the reaction by adding the substrates (dihydroorotate and Coenzyme Q/DCIP).

-

Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP reduction) using a plate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to a vehicle control. Calculate the IC₅₀ value for the compound.

Diagram 2: Potential Mechanism of Action via DHODH Inhibition

Caption: Inhibition of pyrimidine synthesis by targeting DHODH.

Protocol 3: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This protocol measures the production of nitrite, a stable metabolite of NO, using the Griess reagent.

Rationale: In response to inflammatory stimuli like LPS, macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS). Measuring nitrite levels in the culture supernatant is a reliable way to quantify NO production and assess the anti-inflammatory effect of a compound.

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound without LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO production inhibition relative to the LPS-only control. A parallel MTT assay on the macrophages should be performed to rule out cytotoxicity.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM)

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

|---|---|---|---|

| 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid | 12.5 | 25.8 | 18.3 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |

Table 2: Hypothetical Enzyme Inhibition and Anti-inflammatory Activity

| Compound | DHODH IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Macrophage Viability (at 100 µM) |

|---|---|---|---|

| 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid | 9.7 | 32.1 | >95% |

| Brequinar (DHODH Control) | 0.25 | N/A | >95% |

| Indomethacin (NO Control) | N/A | 15.4 | >95% |

Conclusion

This technical guide outlines a systematic approach to characterizing the in vitro biological activity of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid. By leveraging the known activities of the broader quinoline-4-carboxylic acid class, we have established a strong rationale for investigating its potential anticancer, anti-inflammatory, and antimicrobial effects. The detailed protocols and proposed experimental workflows provide a solid foundation for any researcher or drug development professional to begin a thorough evaluation of this promising compound. The key to a successful investigation will be to systematically assess its activity across multiple assays and cell lines, followed by more in-depth mechanistic studies to elucidate its mode of action.

References

-

Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Vasava, K. & Patel, H.D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Goodman, L.B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

-

Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Goodman, L.B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

-

Li, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]

-

Kumar, R.S., et al. (2023). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. ResearchGate. Available at: [Link]

-

Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

-

Li, Y., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. Available at: [Link]

-

Hryniów, A., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. MDPI. Available at: [Link]

-

Li, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

Li, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

PubChem (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem. Available at: [Link]

-

Olegário, W.J.C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

-

Taylor & Francis (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Screening of 2-(2-Chlorophenoxy)quinoline-4-carboxylic Acid Derivatives

Introduction: Strategic Framework for Early-Stage Evaluation

The quinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2] The strategic modification of this core, such as the introduction of a 2-(2-Chlorophenoxy) group, offers a rational approach to exploring new chemical space and identifying novel therapeutic agents. Derivatives of 2-phenylquinoline-4-carboxylic acid have recently been investigated as promising inhibitors of specific enzymes like Histone Deacetylases (HDACs), highlighting their potential in oncology.[3][4]

This guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of a library of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, establishing a self-validating workflow designed to efficiently identify and prioritize "hit" compounds. The objective is to generate a robust preliminary dataset that can confidently guide decisions for subsequent, resource-intensive stages of drug development.

Prerequisite Phase: Compound Synthesis, Quality Control, and Library Preparation

The integrity of any screening campaign is founded upon the quality of the test compounds. Before biological evaluation can commence, a systematic process of synthesis, purification, and characterization is non-negotiable.

Synthesis Strategy: The Doebner Reaction

A common and effective method for generating the quinoline-4-carboxylic acid core is the Doebner reaction, a three-component condensation of an aniline, an aldehyde (in this case, 2-chlorobenzaldehyde derivatives), and pyruvic acid.[2][5] This approach is highly adaptable for creating a diverse library of derivatives by varying the substituents on the aniline and aldehyde starting materials.

Quality Control and Compound Management

Causality: Impurities in a test compound can lead to false-positive or false-negative results, confounding data interpretation and wasting resources. Structural ambiguity or degradation can render an entire dataset invalid. Therefore, rigorous quality control is a critical first step.

-

Structural Verification: Every synthesized derivative must have its structure confirmed unequivocally. Standard methods include Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).[3][5]

-

Purity Assessment: Purity should be assessed, typically via High-Performance Liquid Chromatography (HPLC), and a minimum purity threshold (e.g., >95%) must be met.

-

Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). These stocks should be stored at -20°C or -80°C to prevent degradation. It is crucial to note the solubility limits to avoid compound precipitation during assays.

Tier 1 Screening: Foundational Cytotoxicity Assessment

The Directive: The initial goal is not to find a "cure," but to filter out broadly toxic compounds and establish a safe concentration range for subsequent, specific assays. A compound that kills all cells indiscriminately is not a drug candidate; it is a poison. The MTT assay is a reliable, colorimetric-based method widely used for this purpose.[6]

Workflow for Foundational Cytotoxicity Screening

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard operating procedure for determining the concentration of a test compound that inhibits cell growth by 50% (IC50).[7]

-

Cell Seeding: Seed a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "vehicle control" (DMSO only) and "untreated control".

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue/purple formazan product.[7]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Interpretation

Summarize the results in a clear, comparative table.

| Compound ID | Derivative Structure (R-group) | IC50 on A549 (µM) | IC50 on MCF-7 (µM) | IC50 on HEK293 (Normal Cells) (µM) |

| CQA-001 | H | >100 | >100 | >100 |

| CQA-002 | 4-Fluoro | 15.2 | 22.5 | 85.1 |

| CQA-003 | 4-Methoxy | 5.8 | 9.3 | 45.6 |

| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.2 |

Interpretation: A promising compound will show potent cytotoxicity against cancer cells (low IC50) but significantly less activity against normal, non-cancerous cells like HEK293 (high IC50), indicating a favorable therapeutic window.

Tier 2 Screening: Interrogating Specific Biological Activities

With baseline toxicity established, the next step is to screen for specific, therapeutically relevant activities. Based on the known pharmacology of quinoline derivatives, anti-inflammatory and targeted anticancer assays are logical starting points.[4][8]

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition

The Rationale: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a key inflammatory mediator.[9] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a robust and widely accepted primary screen for anti-inflammatory potential.

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them into 96-well plates. Allow cells to adhere.[9]

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Use concentrations well below the general cytotoxicity IC50 values determined in Tier 1.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to all wells except the negative control.[9]

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement: Transfer a portion of the culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent. The concentration of nitrite, a stable product of NO, is measured colorimetrically.[9]

-

Data Acquisition: Read the absorbance at 540 nm.

-

Data Analysis: Create a standard curve with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.

Targeted Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The Rationale: Given that 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, screening for this specific activity is a highly rational approach.[3][4] HDACs are critical enzymes in epigenetic regulation, and their inhibition is a validated anticancer strategy.[4] Commercially available fluorometric assay kits provide a high-throughput method for this primary screen.

-

Assay Preparation: Prepare the assay buffer, the fluorogenic HDAC substrate, and the developer solution as per the manufacturer's protocol.

-

Reaction Setup: In a 96-well black plate, add the HeLa nuclear extract (as a source of HDAC enzymes), the test compounds at various concentrations, and the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the HDAC substrate to all wells. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. Incubate for 15-20 minutes.

-

Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Excitation/Emission ~360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-inhibitor control and determine the IC50 values for each derivative.

Data Synthesis and Hit Prioritization

The final step in this preliminary phase is to integrate all data streams to make informed decisions. A "hit" is not simply the most potent compound in a single assay but one that displays a promising overall profile of potency, selectivity, and low non-specific toxicity.

Integrated Data Summary

| Compound ID | Cytotoxicity IC50 (A549, µM) | Anti-Inflammatory IC50 (NO Inhibition, µM) | Anticancer IC50 (HDAC Inhibition, µM) | Selectivity Index (Cytotoxicity/HDAC) |

| CQA-001 | >100 | >50 | >50 | - |

| CQA-002 | 15.2 | 25.1 | 4.1 | 3.7 |

| CQA-003 | 5.8 | 8.9 | 0.9 | 6.4 |

| CQA-004 | 80.5 | 2.3 | 45.0 | 1.8 |

Decision-Making Workflow: From Hit to Lead Candidate

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Discovery of Novel Quinoline-4-Carboxylic Acid Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have been the cornerstone of various therapeutic agents, demonstrating a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among these, the quinoline-4-carboxylic acid moiety has garnered significant attention. This functional group is not merely a passive structural element; it often plays a crucial role in the pharmacophore, engaging in critical interactions with biological targets.[2][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel quinoline-4-carboxylic acid compounds. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides validated protocols for synthesis and biological evaluation, and presents a framework for understanding the structure-activity relationships (SAR) that drive potency and selectivity.

Part 1: Strategic Synthesis of the Quinoline-4-Carboxylic Acid Core

The efficient construction of the quinoline-4-carboxylic acid scaffold is paramount to any discovery program. Several classic and modern synthetic reactions provide access to this core, each with its own advantages and substrate scope considerations. The choice of synthetic route is a strategic decision, often dictated by the desired substitution pattern on the final molecule.

The Pfitzinger Reaction: A Versatile Condensation Approach

The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[4] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[5] The versatility of this reaction lies in the ability to introduce a wide variety of substituents at the 2- and 3-positions of the quinoline ring by simply varying the carbonyl component.[6]

Mechanism Insight: The reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. This is followed by the formation of an imine with the carbonyl compound, which then tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.[7]

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and potassium hydroxide (3 equivalents) in ethanol.

-

Reagent Addition: Gradually add acetone (1.5 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

-

Precipitation: Acidify the mixture with acetic acid to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.

The Doebner Reaction: A Three-Component Strategy

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[9] This approach is particularly effective for the synthesis of 2-substituted derivatives.[1] Recent advancements have focused on developing more efficient protocols, including the use of catalysts or microwave irradiation to improve yields and shorten reaction times.[10]

Mechanism Insight: The reaction is believed to proceed through the formation of a Schiff base from the aniline and aldehyde, followed by a series of condensation and cyclization steps with pyruvic acid.[11]

Experimental Protocol: Doebner Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid [12]

-

Initial Condensation: In a suitable flask, reflux an equimolar mixture of aniline (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol for 1 hour.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.5 equivalents) to the reaction mixture and continue to reflux for 12 hours.

-

Work-up: After cooling, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

-

Purification: Filter the solid and dissolve it in an aqueous potassium carbonate solution. Filter the solution to remove any insoluble impurities.

-

Final Precipitation: Acidify the filtrate with a suitable acid to precipitate the pure 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step synthesis that ultimately yields 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[13] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[14] Subsequent hydrolysis and decarboxylation provide the final product.[15]

Causality in Action: The high temperature required for the cyclization step (often above 250°C) is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[14]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline [14][15]

-

Condensation: Heat a mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents) at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

-

Thermal Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether and heat to reflux (around 250°C) for 30-60 minutes. Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline.

-

Saponification: Suspend the product from the previous step in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours. Cool and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point (200-250°C) until the evolution of carbon dioxide ceases, yielding 4-hydroxyquinoline.

Diagram 1: Key Synthetic Pathways to Quinoline-4-Carboxylic Acids

Caption: Overview of major synthetic routes to the quinoline-4-carboxylic acid core.

Part 2: Elucidating Structure-Activity Relationships (SAR)

A systematic exploration of SAR is the cornerstone of rational drug design. For quinoline-4-carboxylic acid derivatives, key regions of the molecule can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] Rapidly proliferating cancer cells are highly dependent on this pathway for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[16]

SAR studies have identified three critical regions for potent DHODH inhibition by quinoline-4-carboxylic acid analogs:[2]

-

The C2-Position: Bulky, hydrophobic substituents are generally required for potent inhibition.[2]

-

The C4-Position: A strict requirement for the carboxylic acid group, which is believed to form a salt bridge with key residues in the enzyme's active site.[3]

-

The Benzo Portion of the Ring: Appropriate substitutions on the fused benzene ring can further modulate activity.[2]

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

| Compound ID | 2-Substituent | DHODH IC₅₀ (nM) | Reference |

| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 ± 110 | [3] |

| 41 | Substituted Pyridine | 9.71 ± 1.4 | [18] |

| 43 | Substituted Pyridine | 26.2 ± 1.8 | [18] |

| 46 (Naphthyridine) | Substituted Naphthyridine | 28.3 ± 3.3 | [18] |

This data clearly illustrates that modifications at the C2 position can lead to significant improvements in inhibitory potency against DHODH.

Antibacterial Activity

Quinoline-4-carboxylic acid derivatives have also shown promise as antibacterial agents.[19] The presence of an aryl ring at the C2-position is often associated with good antibacterial activity.[20] Further modifications to this scaffold can enhance potency against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 5a4 | 64 | >128 | [19] |

| 5a7 | >128 | 128 | [19] |

These findings suggest that specific substitution patterns on the 2-phenyl ring can confer differential activity against various bacterial species.

Part 3: Core Biological Evaluation Protocols